H3B-6545
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Overview
Description
H3B-6545 is a novel selective estrogen receptor covalent antagonist. It has shown significant preclinical activity in therapy-resistant breast cancer models. This compound targets estrogen receptor alpha, which plays a crucial role in the growth and progression of luminal breast cancers .
Preparation Methods
The preparation of H3B-6545 involves structure-based drug design to enhance the potency of the core scaffold. The synthetic route includes covalent engagement with cysteine-530 to achieve its antagonistic activity . Detailed industrial production methods are not publicly available, but the compound is synthesized to maintain potency against both wild-type and mutant estrogen receptor alpha .
Chemical Reactions Analysis
H3B-6545 undergoes covalent bonding reactions, specifically targeting cysteine-530 on estrogen receptor alpha. This covalent engagement is crucial for its antagonistic activity. The compound demonstrates significant activity and superiority over standard-of-care treatments like fulvestrant . Common reagents and conditions used in these reactions are not explicitly detailed in the available literature.
Scientific Research Applications
H3B-6545 has shown promising results in preclinical studies for the treatment of endocrine therapy-resistant estrogen receptor alpha-positive breast cancer. It is effective against both wild-type and mutant forms of estrogen receptor alpha, making it a potential treatment for patients with resistant breast cancer . The compound is currently undergoing clinical trials to further evaluate its efficacy and safety .
Mechanism of Action
H3B-6545 exerts its effects by covalently binding to cysteine-530 on estrogen receptor alpha. This binding enforces an antagonist conformation, inactivating both wild-type and mutant estrogen receptor alpha. This mechanism is crucial for its effectiveness in therapy-resistant breast cancer models .
Comparison with Similar Compounds
H3B-6545 is unique in its ability to covalently bind to estrogen receptor alpha, targeting a cysteine that is not present in other nuclear hormone receptors. This gives it a distinct biological and activity profile compared to selective estrogen receptor modulators and selective estrogen receptor degraders . Similar compounds include H3B-5942, which also targets estrogen receptor alpha but may not have the same potency against cysteine-530 mutations .
Properties
IUPAC Name |
(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F4N5O2/c1-39(2)27(40)9-6-14-35-15-16-41-26-13-11-22(19-36-26)28(21-10-12-25-23(17-21)29(31)38-37-25)24(18-30(32,33)34)20-7-4-3-5-8-20/h3-13,17,19,35H,14-16,18H2,1-2H3,(H,37,38)/b9-6+,28-24- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFTZIJTXCHJNE-HMOQVRKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C=CCNCCOC1=NC=C(C=C1)C(=C(CC(F)(F)F)C2=CC=CC=C2)C3=CC4=C(NN=C4C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C=C/CNCCOC1=NC=C(C=C1)/C(=C(/CC(F)(F)F)\C2=CC=CC=C2)/C3=CC4=C(NN=C4C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F4N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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